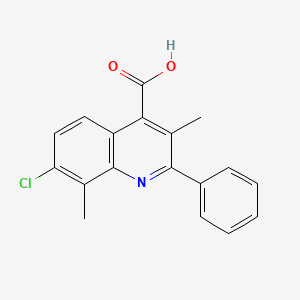

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid

Übersicht

Beschreibung

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-phenylquinoline, chlorination and subsequent carboxylation can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : The compound has shown potential as an antitumor agent by inhibiting topoisomerases, enzymes crucial for DNA replication and repair processes. Its ability to intercalate into DNA disrupts its structure, leading to cell death in cancerous cells.

- Antiviral Properties : Studies have indicated that modifications of quinoline derivatives, including this compound, enhance antiviral efficacy against viruses like enterovirus D68 while maintaining low cytotoxicity.

-

Biological Studies

- Enzyme Inhibition : The compound inhibits various enzymes involved in metabolic pathways. Its carboxylic acid group is essential for binding to enzyme active sites .

- Receptor Interaction : It influences critical signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and survival.

-

Material Science

- Synthesis of Advanced Materials : The compound serves as a building block for synthesizing complex organic materials with specific electronic or optical properties. This application is vital for developing new materials in electronics and photonics.

Case Studies

- Antiviral Screening : A study screened multiple quinoline derivatives for antiviral activity against enterovirus D68. Modifications at specific positions significantly enhanced efficacy while maintaining low cytotoxicity.

- Antibacterial Evaluation : Synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Certain structural changes improved antibacterial activity significantly.

- Anticancer Research : Compounds derived from 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid were evaluated in in vitro assays against hematologic cancer cells, demonstrating promising results comparable to established treatments.

Wirkmechanismus

The mechanism of action of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline-4-carboxylic acid: A simpler derivative without the chlorine and methyl groups.

Uniqueness

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Biologische Aktivität

7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with various biological targets, leading to diverse therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H14ClNO2

- Molecular Weight : 311.76 g/mol

- Structure : The compound features a quinoline core with chlorine, methyl, and carboxylic acid functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound primarily involves:

-

Enzyme Inhibition :

- It has been shown to inhibit topoisomerases, which are crucial for DNA replication and repair processes.

- The presence of the carboxylic acid group is essential for binding to the active sites of these enzymes.

-

Receptor Interaction :

- The compound interacts with various receptors, influencing signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and survival.

-

Cellular Effects :

- It modulates gene expression and affects cellular metabolism by localizing in critical cellular compartments like the nucleus and mitochondria.

Antiviral Activity

Research has indicated that quinoline derivatives exhibit antiviral properties. In one study, compounds similar to this compound were evaluated for their efficacy against viruses such as enterovirus D68. The results showed promising antiviral activity with a selectivity index indicating low cytotoxicity .

Antibacterial Activity

The compound has also been assessed for antibacterial properties against various strains:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5a | Staphylococcus aureus | 23 |

| 5b | Escherichia coli | 21 |

| 5c | Pseudomonas aeruginosa | 18 |

These findings suggest that structural modifications can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For example:

- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia cells. The half-maximal inhibitory concentration (IC50) values indicated effective growth inhibition at low concentrations .

- Mechanism : The anticancer effects are attributed to its ability to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

Case Studies

- Antiviral Screening : A study screened multiple quinoline derivatives for antiviral activity against enterovirus D68, revealing that modifications at specific positions enhanced efficacy while maintaining low cytotoxicity .

- Antibacterial Evaluation : A series of synthesized derivatives were tested against common pathogens such as S. aureus and E. coli, showing that certain structural changes significantly improved antibacterial activity .

- Anticancer Research : Compounds derived from this compound were evaluated in in vitro assays against hematologic cancer cells, demonstrating promising results comparable to established treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the quinoline-4-carboxylic acid core with multiple substituents?

- Answer : Classical protocols like the Gould–Jacob and Friedländer reactions are foundational for quinoline synthesis, while transition metal-catalyzed cross-couplings enable precise functionalization at specific positions (e.g., 2-phenyl or 7-chloro groups) . For late-stage diversification, methods such as ultrasound irradiation or ionic liquid-mediated reactions can improve regioselectivity, particularly for introducing methyl groups at positions 3 and 8 .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Answer : High-resolution NMR (¹H/¹³C) is essential for confirming substituent positions (e.g., distinguishing 3,8-dimethyl groups via coupling patterns). Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms the carboxylic acid moiety. X-ray crystallography, as demonstrated for related 4-(adamantyl)quinoline derivatives, provides unambiguous stereochemical data .

Q. How do the chloro and methyl substituents influence the compound’s physicochemical properties?

- Answer : The 7-chloro group enhances electrophilicity, affecting reactivity in nucleophilic substitution reactions, while the 3,8-dimethyl groups increase steric hindrance, potentially reducing solubility in polar solvents. Computational studies (e.g., logP calculations) can predict partitioning behavior, guiding solvent selection for crystallization .

Advanced Research Questions

Q. What computational strategies can optimize regioselectivity in the synthesis of polysubstituted quinolines?

- Answer : Quantum chemical reaction path searches (e.g., DFT calculations) identify transition states to predict regioselectivity during cyclization or functionalization. Machine learning models trained on reaction databases can recommend optimal conditions (e.g., catalyst, temperature) to minimize byproducts . For example, ICReDD’s integrated computational-experimental workflows have accelerated reaction design for similar heterocycles .

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved for this compound?

- Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic hotspots, while prodrug strategies (e.g., esterification of the carboxylic acid) can improve membrane permeability. Comparative studies of analogues with varying substituents (e.g., 2-phenyl vs. pyridinyl) help isolate structure-activity relationships .

Q. What steric and electronic effects govern this compound’s interactions with bacterial DNA gyrase?

- Answer : Molecular docking simulations reveal that the 2-phenyl group occupies a hydrophobic pocket in the gyrase-binding site, while the 4-carboxylic acid chelates Mg²⁺ ions critical for enzyme function. Methyl groups at positions 3 and 8 may reduce binding affinity due to steric clashes, necessitating mutagenesis studies to validate interactions .

Q. Methodological Notes

- Synthesis Optimization : For scale-up, replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles .

- Data Contradiction Analysis : Use isothermal titration calorimetry (ITC) to validate binding constants if enzymatic assays conflict with computational predictions .

Eigenschaften

IUPAC Name |

7-chloro-3,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-14(19)9-8-13-15(18(21)22)11(2)16(20-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDAJYBCQKUNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198033 | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862647-93-6 | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862647-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3,8-dimethyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.